

A Comparative Guide: Unraveling 2-Propynal Reactions through Computational and Experimental Lenses

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Compound of Interest		
Compound Name:	2-Propynal	
Cat. No.:	B127286	Get Quote

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. This guide provides a comparative analysis of computational and experimental approaches to studying the reactions of **2-propynal**, a versatile building block in organic synthesis. By examining the [3+2] cycloaddition reaction as a case study, we highlight the strengths and limitations of each method, offering a comprehensive view for designing and interpreting chemical research.

The study of reaction mechanisms and kinetics is fundamental to controlling chemical transformations and designing novel synthetic pathways. **2-Propynal**, with its reactive aldehyde and alkyne functionalities, participates in a variety of reactions, making it a valuable substrate in the synthesis of complex molecules. This guide focuses on the [3+2] cycloaddition, a powerful method for constructing five-membered heterocyclic rings, which are prevalent in many biologically active compounds.

We will delve into the quantitative data, experimental protocols, and theoretical models that characterize the [3+2] cycloaddition of **2-propynal** derivatives, providing a clear comparison between in-silico predictions and laboratory outcomes.

Quantitative Data Comparison: A Tale of Two Methodologies



The following tables summarize the kind of quantitative data that can be obtained from both computational and experimental studies of the [3+2] cycloaddition reaction of a **2-propynal** derivative with a generic 1,3-dipole. It is important to note that the presented data is synthesized from studies on closely related analogs, as a direct experimental and computational comparison for the exact same reaction of **2-propynal** was not available in the reviewed literature.

Table 1: Comparison of Kinetic and Thermodynamic Data

Parameter	Experimental Data	Computational Data
Activation Energy (Ea)	82 ± 1 kJ mol ⁻¹ [1]	~55 - 75 kJ mol ⁻¹
Reaction Enthalpy (ΔH)	-279 to -283 kJ mol ⁻¹ [1]	-130 to -141 kJ mol ⁻¹ [2]
Reaction Rate Constant (k)	Determined experimentally under specific conditions	Can be calculated using transition state theory
Product Yield	Quantified through isolation and characterization	Not directly calculated, but relative energies of products can predict major products
Regioselectivity	Determined by analysis of product mixture	Predicted by comparing activation energies of different pathways[2][3][4]
Stereoselectivity	Determined by analysis of product mixture	Predicted by comparing activation energies of different stereoisomeric pathways[2][4]

Table 2: Comparison of Methodological Parameters

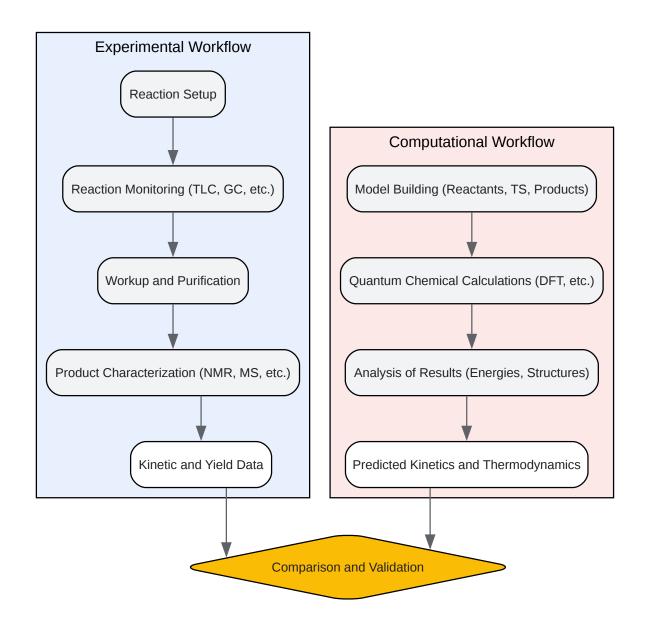


Aspect	Experimental Approach	Computational Approach
System Studied	Real molecules in a specific solvent and temperature	Idealized gas-phase or solvated models of molecules
Conditions	Specific temperature, pressure, catalyst, and concentrations	User-defined level of theory, basis set, and solvent model
Time Scale	Minutes to days	Picoseconds to nanoseconds (for molecular dynamics)
Cost	High (reagents, equipment, personnel)	Moderate to high (computational resources, software licenses)
Safety	Requires handling of potentially hazardous materials	No direct chemical hazards
Information Gained	Product structures, yields, reaction rates, effects of conditions	Transition state structures, reaction pathways, activation energies, thermodynamic properties[2][3][4]

Visualizing Reaction Pathways and Workflows

Diagram 1: Generalized [3+2] Cycloaddition Pathway of 2-Propynal





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